molecular formula C17H20ClNO2S B4757190 3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide

3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B4757190
M. Wt: 337.9 g/mol
InChI Key: CISRYJMKUALXNK-UHFFFAOYSA-N
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Description

3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound belonging to the benzothiophene class. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of a chloro group, an ethyl group, and an oxolan-2-yl group attached to the benzothiophene core.

Preparation Methods

The synthesis of 3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and benzene derivatives.

    Introduction of Substituents: The chloro and ethyl groups can be introduced through electrophilic substitution reactions. The oxolan-2-yl group can be attached via nucleophilic substitution or addition reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where nucleophiles replace the chloro group, forming new derivatives.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, leading to the formation of addition products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide has various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules

    Biology: Researchers study the compound’s interactions with biological systems to understand its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide can be compared with other benzothiophene derivatives, such as:

    3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide: This compound shares structural similarities but lacks the ethyl group and the benzothiophene core.

    6-ethyl-1-benzothiophene-2-carboxamide: This compound lacks the chloro and oxolan-2-yl groups, highlighting the unique substituents of the target compound.

    N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide: This compound lacks the chloro and ethyl groups, emphasizing the importance of these substituents in the target compound’s properties.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-6-ethyl-N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO2S/c1-3-11-6-7-12-14(9-11)22-16(15(12)18)17(20)19-10(2)13-5-4-8-21-13/h6-7,9-10,13H,3-5,8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISRYJMKUALXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(C)C3CCCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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